molecular formula C11H13NO4 B2591963 1-(furan-3-carbonyl)piperidine-3-carboxylic Acid CAS No. 854508-16-0

1-(furan-3-carbonyl)piperidine-3-carboxylic Acid

Cat. No.: B2591963
CAS No.: 854508-16-0
M. Wt: 223.228
InChI Key: PNJBBPYLWPPKSM-UHFFFAOYSA-N
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Description

1-(Furan-3-carbonyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a furan-3-carbonyl substituent at the nitrogen atom of the piperidine ring and a carboxylic acid group at the 3-position. This compound belongs to a class of molecules where the piperidine scaffold is functionalized with heterocyclic and acidic groups, making it relevant in medicinal chemistry and drug discovery.

Properties

IUPAC Name

1-(furan-3-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-10(9-3-5-16-7-9)12-4-1-2-8(6-12)11(14)15/h3,5,7-8H,1-2,4,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJBBPYLWPPKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=COC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(furan-3-carbonyl)piperidine-3-carboxylic acid typically involves the reaction of furan-3-carboxylic acid with piperidine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the furan and piperidine rings . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Furan-3-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Furan-3-carbonyl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds that can interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(furan-3-carbonyl)piperidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features :

  • Piperidine core : A six-membered saturated ring with one nitrogen atom.
  • Furan-3-carbonyl group : A five-membered aromatic oxygen-containing heterocycle attached via a carbonyl group at the 3-position.
  • Carboxylic acid : Positioned at the 3-carbon of the piperidine, contributing to acidity and metal-binding properties.

The 3-carbonyl substitution likely alters steric and electronic properties compared to the 2-isomer.

Structural and Functional Analogues

The following table summarizes key piperidine-3-carboxylic acid derivatives, highlighting structural variations and their implications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-(Furan-3-carbonyl)piperidine-3-carboxylic acid Furan-3-carbonyl Likely C₁₁H₁₃NO₄ ~223.23 (estimated) Not available Discontinued; potential intermediate
1-(Furan-2-carbonyl)piperidine-3-carboxylic acid Furan-2-carbonyl C₁₁H₁₃NO₄ 223.23 436093-09-3 Commercial availability; furan position affects dipole and reactivity
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid Boc-protected, 3-fluoro C₁₁H₁₈FNO₄ 247.26 934342-39-9 Fluorine introduces electronegativity; Boc group aids in synthetic intermediates
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride Pyrimidin-2-yl, hydrochloride C₁₀H₁₄ClN₃O₂ 243.69 1185296-02-9 Pyrimidine enhances hydrogen bonding; hydrochloride improves solubility
1-(3-Chlorobenzyl)piperidine-3-carboxylic acid 3-Chlorobenzyl C₁₃H₁₆ClNO₂ 265.73 377772-91-3 Chlorine increases lipophilicity; potential CNS activity
1-(Methylsulfonyl)piperidine-3-carboxylic acid Methylsulfonyl C₇H₁₃NO₄S 207.25 702670-29-9 Sulfonyl group enhances acidity and metabolic stability
1-Acetylpiperidine-3-carboxylic acid Acetyl C₈H₁₃NO₃ 171.20 111479-21-1 Smaller substituent; used in peptide mimetics

Key Comparative Insights

Electronic and Steric Effects
  • Furan-2 vs. Furan-3 Substitution: The position of the carbonyl group on the furan ring (2 vs. 3) alters electronic distribution.
  • Boc vs. Sulfonyl Groups : The tert-butoxycarbonyl (Boc) group in compounds like 1-(tert-butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid serves as a protective group for amines, enabling stepwise synthesis . In contrast, sulfonyl groups (e.g., methylsulfonyl) are electron-withdrawing, increasing the carboxylic acid’s acidity .

Biological Activity

1-(Furan-3-carbonyl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a furan-3-carbonyl group and a carboxylic acid moiety. Its molecular formula is C12_{12}H13_{13}NO3_{3}, and it has a molecular weight of approximately 233.24 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, anthra[2,3-b]furan-3-carboxamides have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines, including those resistant to conventional therapies .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Anthra[2,3-b]furan-3-carboxamideHeLa0.15Topoisomerase inhibition
Anthra[2,3-b]furan-3-carboxamideK562 (P-glycoprotein+)0.6Cytotoxicity against resistant cells
1-(Furan-3-carbonyl)piperidineTBDTBDTBD

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and protein kinases. This inhibition disrupts DNA replication and repair processes.
  • Covalent Binding : The furan moiety may facilitate covalent interactions with nucleophilic sites on target proteins, leading to irreversible inhibition of enzymatic activity .

Case Studies

A notable study explored the synthesis and biological evaluation of furan-containing piperidine derivatives. The results indicated that modifications to the piperidine ring significantly affected the compounds' cytotoxicity against various cancer cell lines. Some derivatives demonstrated enhanced selectivity for cancer cells over normal cells, suggesting a potential therapeutic window for further development.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, studies on related compounds indicate that modifications in structure can lead to variations in absorption, distribution, metabolism, and excretion (ADME) properties. Toxicological assessments suggest that some derivatives possess acceptable safety profiles at therapeutic doses.

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